Product packaging for Dimethylamine borane(Cat. No.:CAS No. 74-94-2)

Dimethylamine borane

Cat. No.: B105535
CAS No.: 74-94-2
M. Wt: 55.9 g/mol
InChI Key: RJTANRZEWTUVMA-UHFFFAOYSA-N
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Description

Dimethylamine borane (DMAB) is a versatile and stable reducing agent of significant interest in industrial and research chemistry. Its unique properties, derived from the borane-dimethylamine complex, make it a safer and more selective alternative to other borane reagents for specialized applications. A primary and well-established use of DMAB is as a reducing agent in electroless plating processes , particularly for depositing metals like gold onto electronic components such as printed circuit boards (PCBs) . In this context, it serves as a robust electron donor, facilitating the creation of uniform, non-porous, and corrosion-resistant metallic finishes essential for microelectronics and wire bonding . Beyond metallurgy, DMAB is gaining traction as a hydrogen storage material and for on-demand hydrogen generation . Through catalytic hydrolysis, one mole of DMAB can liberate three moles of hydrogen gas, a reaction efficiently catalyzed by novel nanoparticle systems such as RuNP@NH2-PEGPIILS or Pt/Ni(OH)2 nanocomposites for portable fuel cell applications . Furthermore, DMAB is increasingly valuable in synthetic organic chemistry, where it acts as a hydrogen source for reductive transformations. Recent advances demonstrate its utility in catalyst-free reductive desulfurization of thioamides to amines, operating through a concerted double-hydrogen transfer mechanism, and in the reduction of amides, offering a practical and selective protocol for fine chemical synthesis . The global market for DMAB is poised for steady growth, projected to expand at a Compound Annual Growth Rate (CAGR) of 4.3%, driven by demand from the chemical, pharmaceutical, and electronics industries . Available in 98% and 99% purity grades, DMAB caters to a range of research and industrial needs, from high-precision electronics manufacturing to general laboratory use . This product is intended for research purposes only and is not for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂H₁₀BN B105535 Dimethylamine borane CAS No. 74-94-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RJTANRZEWTUVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052494
Record name Dimethylamine-borane (1:1)
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Molecular Weight

55.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Dimethylamine borane
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CAS No.

74-94-2
Record name Dimethylamine-borane
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Record name Boron, trihydro(N-methylmethanamine)-, (T-4)-
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Record name Dimethylamine-borane (1:1)
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Advanced Spectroscopic and Analytical Characterization Techniques in Dimethylamine Borane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethylamine (B145610) Borane (B79455) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of dimethylamine borane and its derivatives. Both ¹¹B and ¹H NMR provide critical data on the molecular environment of boron and hydrogen atoms, respectively.

The molecular structure of this compound and the products of its reactions are routinely confirmed using ¹¹B and ¹H NMR spectroscopy. In ¹¹B NMR, the boron atom in DMAB typically appears as a characteristic quartet due to coupling with the three directly attached hydrogen atoms. The chemical shift and coupling constants are indicative of the N-B dative bond.

During reactions such as catalytic dehydrocoupling, changes in the NMR spectra signal the transformation of DMAB. For instance, the formation of the cyclic dimer, bis(μ-dimethylamino)diborane ([Me₂N–BH₂]₂), is identified by the appearance of new, distinct signals in both the ¹¹B and ¹H spectra. rsc.org Similarly, the insertion of CO₂ into a B-H bond to form a borane formate (B1220265) species, Me₂NH·BH₂(OCHO), was evidenced by specific shifts in the NMR spectra. researchgate.net

Table 1: Representative NMR Data for this compound and a Related Species

Compound Nucleus Chemical Shift (δ) ppm Multiplicity
This compound (Me₂NH·BH₃) ¹¹B ~ -14.0 Quartet (q)
This compound (Me₂NH·BH₃) ¹H ~ 2.4 (N-CH₃), ~ 1.8 (B-H) Singlet, Quartet

Note: Chemical shifts can vary based on solvent and experimental conditions.

Operando NMR spectroscopy allows for the real-time observation of chemical reactions, providing a powerful method to gain mechanistic insights and identify transient intermediates that are otherwise difficult to detect. This technique has been particularly valuable in studying the catalytic dehydrogenation of amine-boranes. acs.org

By monitoring reactions as they proceed inside the NMR spectrometer, researchers can track the consumption of DMAB and the simultaneous formation of intermediates and products. acs.org Operando ¹¹B NMR studies have been crucial in elucidating hydrogen release mechanisms, revealing the formation of short-lived intermediates. For example, in dehydrocoupling reactions catalyzed by certain frustrated Lewis pairs, operando ¹¹B NMR spectroscopy identified the simultaneous generation of the linear dimeric species Me₂NH-BH₂-Me₂N-BH₃ and the monomeric aminoborane (B14716983) Me₂N=BH₂. acs.org This direct observation of reactive intermediates is critical for understanding and optimizing catalytic pathways.

Elucidation of this compound Structure via ¹¹B NMR and ¹H NMR

Vibrational Spectroscopy Applications in this compound Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules, offering detailed information about chemical bonds and molecular structure.

FTIR spectroscopy is a fundamental technique used to confirm the synthesis of amine borane adducts and to characterize the bonding within the molecule. nih.gov The FTIR spectrum of DMAB displays characteristic absorption bands corresponding to N-H, C-H, and B-H stretching and deformation vibrations. nih.govnist.gov The formation of the B-N dative bond is a key feature confirmed by this method. nih.gov

FTIR is also sensitive to intermolecular interactions. For example, the presence of dihydrogen bonds (DHBs) in amine borane adducts can be inferred from a red shift (a shift to lower wavenumber) in the N–H stretching bands when comparing the adduct to the free amine. nih.gov In studies of catalytic systems, FTIR is used to characterize reaction products and identify ligands present in the catalyst after the reaction is complete. nih.govresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3200 N−H stretching
~2950 C−H stretching
~2300 B−H stretching
~1470 C−H and N−H deformation
~1160 B−H deformation

Note: Band positions are approximate and can be influenced by the sample state (solid, liquid, or gas) and measurement technique.

Raman spectroscopy serves as a valuable complement to FTIR for structural analysis. nih.gov It is often used to confirm the successful synthesis of amine borane adducts, with its results being consistent with those from FTIR. nih.gov This technique is also employed in the characterization of catalyst materials, such as graphene oxide-supported nanoparticles used for DMAB dehydrogenation, providing information on the structural integrity and composition of the support material. researchgate.net While high-pressure studies are a known application of Raman spectroscopy for observing phase transitions and structural transformations, specific research detailing pressure-induced transformations in DMAB using this method is not broadly documented in the provided context. The primary application remains the fundamental characterization of molecular structure in DMAB and related catalytic materials. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Bonding Characterization

X-ray Diffraction and Electron Microscopy for this compound Materials

When DMAB or its derivatives are in a solid or crystalline state, or when they are used with solid-supported catalysts, X-ray diffraction and electron microscopy are essential for characterization.

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. It has been widely used to characterize the crystalline structure of nanocatalysts employed in the dehydrogenation of DMAB. For example, powder XRD patterns have been used to identify the face-centered cubic structure of copper(0) nanocatalysts and to characterize various other nanoparticle catalysts, such as those made of platinum or palladium. nih.govnih.govnih.gov In more complex molecular systems, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms. rsc.org Furthermore, for a definitive understanding of bonding in metal complexes involving boranes, neutron diffraction has been used to precisely locate the positions of hydrogen atoms, which are often difficult to resolve with X-rays alone. rsc.org

Electron Microscopy techniques, particularly Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and size of nanomaterials. In the context of DMAB research, TEM is extensively used to characterize the size, shape, and dispersion of metallic nanoparticles that catalyze its dehydrogenation. nih.govnih.govworktribe.com Studies have reported the analysis of nanoparticles with average sizes often in the range of 2 to 10 nm. rsc.orgnih.govnih.gov High-Resolution TEM (HRTEM) provides further detail on the crystalline lattice of the nanoparticles, while techniques like Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with TEM, can confirm the elemental composition of the catalyst materials. nih.govworktribe.com

Single Crystal and Powder X-ray Diffraction for Solid-State Structures

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials.

Single Crystal X-ray Diffraction (SC-XRD): This technique has been instrumental in elucidating the precise three-dimensional arrangement of atoms in this compound. SC-XRD studies have revealed the ball-and-stick model of the dimethylamine-borane adduct, Me₂NH·BH₃. wikimedia.orgwikipedia.orgwikimedia.org The data from these analyses provide accurate bond lengths, bond angles, and crystal packing information.

Powder X-ray Diffraction (PXRD): PXRD is widely used to identify crystalline phases and to study the structure of polycrystalline materials, including those derived from or incorporating this compound. For instance, in the study of copper nanoparticles (Cu⁰ NPs) supported on tungsten (VI) oxide (WO₃) for hydrogen generation from DMAB, PXRD patterns of the catalyst before and after Cu loading were compared. tubitak.gov.tr The results showed that the diffraction peaks corresponding to WO₃ remained unchanged, indicating that the crystal lattice of the support material was not altered by the deposition of copper nanoparticles. tubitak.gov.tr Similarly, PXRD has been used to characterize various other nanocatalysts involving DMAB. nih.govresearchgate.netrsc.orgsemanticscholar.orgbingol.edu.tr

Furthermore, PXRD has been critical in studying the polymorphism of the dehydrocoupling product of DMAB, dimethylaminoborane (B1631071) ([N(CH₃)₂-BH₂]₂). researchgate.netresearchgate.net These studies have shown that it can exist in different crystalline forms, such as a triclinic low-temperature phase and a monoclinic high-temperature phase. researchgate.netresearchgate.netiucr.org The transition between these phases, occurring above 270 K, has been monitored using in-situ PXRD measurements at various temperatures. researchgate.netiucr.org

Phase Crystal System Space Group Temperature Reference
Dimeric DimethylaminoboraneTriclinicP-1173 K researchgate.netiucr.org
Dimeric DimethylaminoboraneMonoclinicC2/m293 K researchgate.netiucr.org
Trimeric DimethylaminoboraneOrthorhombic-- researchgate.netiucr.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanomaterial Characterization

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful tools for visualizing the morphology, size, and dispersion of nanomaterials. In the context of this compound research, TEM is frequently employed to characterize catalysts used for its dehydrogenation.

For example, in the study of Cu⁰/WO₃ catalysts, TEM images revealed that well-dispersed Cu⁰ nanoparticles with an average diameter of 4.6 ± 1.0 nm were formed on the surface of the WO₃ support. tubitak.gov.tr Similarly, TEM analysis of palladium nanoparticles (Pd NPs) supported on soft nitriding porous carbon (NPC) for DMAB hydrolysis showed the presence of ultrafine and highly distributed Pd NPs with an average particle size of 1.48 nm. mdpi.com

HRTEM provides even more detailed structural information at the atomic level. For instance, HRTEM has been used to confirm the crystalline nature of nanoparticles and to measure lattice fringe distances. In the study of ruthenium nanoparticles supported on ceria (Ru⁰/CeO₂), TEM analysis showed nanoparticles of 1.8 ± 0.3 nm in size, and HRTEM confirmed their crystalline structure. ibu.edu.tr Likewise, for RuPtNi nanoparticles supported on graphene oxide, TEM revealed a size of 3.40 ± 0.32 nm, and HRTEM was used for detailed structural characterization. researchgate.net

Nanomaterial Average Particle Size Support Reference
Cu⁰ NPs4.6 ± 1.0 nmTungsten (VI) oxide (WO₃) tubitak.gov.tr
Pd NPs1.48 nmSoft nitriding porous carbon (NPC) mdpi.com
Ru⁰ NPs1.8 ± 0.3 nmCeria (CeO₂) ibu.edu.tr
RuPtNi NPs3.40 ± 0.32 nmGraphene oxide (GO) researchgate.net
Ag NPs~100 nmPoly(p-aminophenol) film nih.govtubitak.gov.tr
Mn NPs~10 nm- rsc.org

Scanning Electron Microscopy (SEM) for Surface Morphology of Composites

Scanning Electron Microscopy (SEM) is a valuable technique for examining the surface topography and morphology of materials. azooptics.com It is often used to study composites and supported catalysts related to this compound applications.

For instance, SEM has been used to characterize the surface of silver nanoparticles (AgNPs) deposited on a poly(p-aminophenol) (PAP) film on a glassy carbon electrode for DMAB electrooxidation. nih.govtubitak.gov.tr The SEM images showed good surface coverage with the polymer film and homogeneously distributed spherical AgNPs. tubitak.gov.tr In another study, SEM was used to examine the morphology of copper deposits on an epoxy resin plate from an electroless plating bath containing this compound as the reducing agent. jetir.org The images revealed that the addition of stabilizers to the plating bath resulted in regular and fine-grained copper deposits. jetir.org

SEM is also utilized to study the morphology of composite materials used in catalysis. For example, the surface morphology of ceria-supported ruthenium nanoparticles (Ru⁰/CeO₂) used for DMAB dehydrogenation was characterized by SEM. ibu.edu.tr Similarly, SEM analysis of ruthenium nanoparticles supported on polymeric ionic liquids (Ru@PsIL) revealed a spherical morphology with a wrinkled surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. carleton.edumalvernpanalytical.comwikipedia.orgvt.eduunimi.it

In research involving this compound, XPS is crucial for confirming the elemental composition and the chemical state of elements in catalysts. For example, in the study of Cu⁰/WO₃ catalysts, XPS analysis confirmed the presence of copper in its metallic state (Cu⁰). tubitak.gov.tr High-resolution spectra of the Cu 2p region showed two distinct peaks at 932.8 eV and 952.7 eV, corresponding to metallic Cu 2p₃/₂ and Cu 2p₁/₂, respectively. tubitak.gov.tr

XPS is also used to analyze the surface chemistry of various other catalysts used in conjunction with DMAB. For instance, it has been employed to characterize PtIr@GO, nih.gov RuPtNi@GO, researchgate.net amylamine-stabilized platinum(0) nanoparticles, rsc.org and AgNPs on a polymer film. nih.gov The technique has also been used to study fresh and reused catalysts to investigate changes in their surface composition and chemical states after reaction. rsc.org For example, in a study of a platinum-ruthenium nanocatalyst (PtRu@VC), high-resolution XPS analysis of the Pt 4f and Ru 3p regions was conducted. researchgate.net

Thermal Analysis and Other Advanced Characterization Modalities

Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, boiling, and decomposition.

In the study of this compound, DSC has been used to determine its thermal stability and to investigate its thermal decomposition behavior. DSC curves of pristine DMAB show an endothermic peak at 36 °C, which corresponds to its melting point, and another endotherm at 164 °C, indicating its boiling point. researchgate.netrsc.org An exothermic peak is observed around 160 °C, which is attributed to the formation of the DMAB dimer with the release of hydrogen. researchgate.netrsc.org

DSC has also been employed to study the thermal behavior of mixtures of DMAB with other compounds. For example, when DMAB is mixed with tin(II) acetylacetonate (B107027) (Sn(acac)₂), the DSC thermograms show a main exothermic peak at 70 °C, which is attributed to the reaction between the two compounds to form tin nanoparticles. researchgate.net The enthalpy change (ΔrH) for the exothermic decomposition of similar amine-borane compounds has also been determined using DSC. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. It is often used to monitor the formation and stability of nanoparticles in solution.

In the context of this compound research, UV-Vis spectroscopy has been used to follow the formation of metal nanoparticles during catalytic reactions. For example, during the synthesis of Cu⁰/WO₃ nanoparticles, the reduction of Cu²⁺ ions by DMAB was monitored by UV-Vis spectroscopy. tubitak.gov.tr The initial solution containing Cu²⁺ ions showed a sharp absorption band at 290 nm and a broad band around 651 nm. After the addition of DMAB and the formation of Cu⁰ nanoparticles, these bands disappeared and a new band characteristic of Cu⁰ NPs appeared at 289 nm. tubitak.gov.tr

Electrochemical Impedance Spectroscopy (EIS) for Fuel Cell Applications

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique widely employed in fuel cell research to diagnose and characterize the various electrochemical processes occurring within the cell. rsc.org For fuel cells utilizing this compound (DMAB) as a fuel, EIS provides critical insights into the performance of the anode, where the electro-oxidation of DMAB occurs. nih.govresearchgate.net This technique works by applying a small sinusoidal AC potential or current perturbation to the electrode at different frequencies and measuring the resulting response. sivonic.com The analysis of the impedance spectrum, often visualized as a Nyquist plot, allows for the deconvolution of different contributions to the total cell resistance, including the electrolyte resistance, charge transfer resistance, and mass transport limitations. sivonic.compsecommunity.org

In the context of direct DMAB fuel cells, EIS is instrumental in evaluating the efficacy of different anode catalysts. The charge transfer resistance (Rct) is a key parameter obtained from EIS data that quantifies the resistance to the flow of electrons during the oxidation of DMAB at the electrode-electrolyte interface. A lower Rct value signifies faster kinetics and a more efficient electrocatalyst. nih.gov

Research into the electrocatalytic oxidation of this compound on various modified electrodes demonstrates the utility of EIS in characterizing and optimizing anode materials. One study investigated the performance of a glassy carbon electrode (GCE) modified with a poly(aminophenol) film (PAP) and silver nanoparticles (AgNPs) for DMAB oxidation in a highly alkaline medium (2.0 M NaOH containing 5.0 mM DMAB). nih.govresearchgate.nettubitak.gov.tr

The EIS measurements were conducted over a frequency range from 50,000 Hz to 0.05 Hz. nih.govresearchgate.net The resulting Nyquist plots showed that the bare GCE exhibited the highest electron transfer resistance. nih.gov Modifying the electrode with a polymer coating (PAP/GCE) decreased this resistance, and a further significant reduction was observed with the subsequent addition of silver nanoparticles (AgNPs/PAP/GCE). nih.gov This indicates that the silver nanoparticles provide superior catalytic activity for the oxidation of DMAB. nih.gov The lower solution resistance and impedance for DMAB oxidation on the AgNPs/PAP/GCE surface confirm that DMAB is more readily oxidized on this modified electrode compared to the bare GCE and the polymer-coated GCE. nih.gov

Table 1: Comparative Impedance Data for DMAB Oxidation on Different Electrodes The following table is generated based on qualitative findings described in the cited research. Specific numerical values for resistance were not provided in the text but the relative performance was clearly stated.

Electrode ConfigurationRelative Electron Transfer ResistanceCatalytic Efficiency for DMAB Oxidation
Bare Glassy Carbon Electrode (GCE)HighestLowest
Poly(aminophenol) Modified GCE (PAP/GCE)IntermediateIntermediate
Silver Nanoparticle/Poly(aminophenol) Modified GCE (AgNPs/PAP/GCE)LowestHighest

The data fitting from these studies often uses an equivalent circuit model, such as the (R(RC)) circuit, to analyze the impedance spectra and extract quantitative parameters. nih.gov The findings underscore that EIS is a crucial tool for systematically improving anode design for direct DMAB fuel cells by providing clear metrics to compare the catalytic performance of different materials. nih.gov Further studies have also employed EIS to probe the complex, multi-step electron transfer mechanism of DMAB oxidation on other catalytic surfaces like gold. researchgate.netresearchgate.net

Ultimately, the application of EIS in this compound fuel cell research facilitates a deeper understanding of reaction kinetics and interfacial phenomena, guiding the development of more efficient and durable anode materials for this promising energy technology.

Reactivity and Mechanistic Investigations of Dimethylamine Borane Transformations

Catalytic Dehydrogenation and Dehydrocoupling Reactions of Dimethylamine (B145610) Borane (B79455)

Dimethylamine borane (DMAB) is a notable amine-borane adduct recognized for its potential in chemical hydrogen storage. The release of hydrogen from DMAB is frequently accomplished through catalytic dehydrogenation and dehydrocoupling reactions, which involve the formation of new B-N bonds and the liberation of molecular hydrogen (H₂). These transformations can be mediated by a wide array of catalysts, operating through either homogeneous or heterogeneous pathways.

Homogeneous Catalysis: Mechanistic Pathways and Catalyst Design

Homogeneous catalysis for DMAB dehydrogenation involves catalysts that are soluble in the reaction medium. The mechanistic pathways are diverse and highly dependent on the nature of the metal center and its ligand sphere.

One prominent pathway involves the formation of a catalyst-DMAB adduct, followed by intramolecular or intermolecular steps to eliminate H₂. For instance, studies with an iridium(III) pincer complex show that the reaction initiates with the formation of a hexacoordinate complex, which activates the B-H and N-H bonds. acs.org The dehydrogenation can then proceed through a concerted proton-hydride transfer within a six-membered transition state. acs.org

Another proposed mechanism, observed with certain platinum(II) complexes, involves hydride abstraction from the borane moiety by the metal center. acs.org This leads to the formation of a platinum-hydride complex and a boronium cation, [(NHMe₂)₂BH₂]⁺. The acidic N-H group on this cation can then protonate the metal hydride, releasing H₂ and regenerating the active catalytic species. acs.org

Ruthenium-based catalysts also demonstrate unique mechanisms. Starting with Ruthenium(III) acetylacetonate (B107027), an active Ruthenium(II) species is formed in situ. nih.govmdpi.comresearchgate.net Mercury poisoning experiments confirm that the catalysis is homogeneous. nih.govmdpi.com The reaction kinetics suggest a mechanism with an associative nature in the transition state, as indicated by a large negative entropy of activation. nih.govmetu.edu.tr The active catalyst is proposed to be a complex like mer-[Ru(N₂Me₄)₃(acac)H]. nih.govmdpi.com

Catalyst design in homogeneous systems focuses on tuning the electronic and steric properties of the ligands to optimize activity and stability. For example, using the Wilkinson's complex analogue, RhCl(PHCy₂)₃, provides a system that, unlike many Rh(I) precatalysts, appears to operate through a homogeneous mechanism without being reduced to Rh(0) nanoparticles. acs.org The choice of ligands can influence whether the reaction proceeds via metal-centered dehydrogenation or pathways involving ligand participation. rsc.org

Heterogeneous Catalysis: Surface Interactions and Nanoparticle Effects

Heterogeneous catalysis utilizes catalysts in a different phase from the reaction mixture, typically a solid catalyst in a liquid or gaseous medium. For DMAB dehydrogenation, this often involves transition metal nanoparticles supported on various materials.

The catalytic activity is heavily influenced by surface interactions between DMAB and the nanoparticle catalyst. The mechanism generally involves the adsorption of DMAB onto the metal surface, followed by the cleavage of N-H and B-H bonds, combination of hydrogen atoms, and desorption of H₂ gas and the dehydrocoupled product.

The nature of the support material is crucial. Materials like tungsten trioxide (WO₃), graphene oxide (GO), and zeolitic imidazolate frameworks (ZIF-8) are used to disperse and stabilize the metal nanoparticles, preventing their agglomeration and enhancing catalytic activity and lifetime. tubitak.gov.trrsc.orgresearchgate.net For instance, Cu⁰ nanoparticles supported on WO₃ show significantly higher activity compared to unsupported Cu⁰ nanoparticles, demonstrating the beneficial effect of the support. nih.gov The strong interaction between reducible supports like WO₃ and metal nanoparticles such as Palladium can lead to high catalytic activity and recyclability. nih.gov

The size, shape, and composition of the nanoparticles are key factors. Smaller nanoparticles generally offer a higher surface-area-to-volume ratio, leading to more active sites and increased catalytic rates. Studies on oleylamine-stabilized Cu₃₉Pt₆₁ nanoparticles with a size of 4.8 ± 0.2 nm showed high catalytic activity for DMAB dehydrogenation. bingol.edu.tr Poisoning experiments, often using agents like mercury or carbon disulfide (CS₂), are critical for confirming that the catalysis is indeed heterogeneous, as these agents deactivate the surface of the nanoparticles and halt the reaction. nih.govbingol.edu.trsemanticscholar.org

Exploration of Transition Metal Catalysts (e.g., Rhodium, Platinum, Manganese, Ruthenium, Palladium, Thorium, Uranium, Iridium)

A broad spectrum of transition metals has been explored for catalyzing the dehydrogenation of DMAB.

Rhodium (Rh): Rhodium catalysts, both homogeneous and heterogeneous, are highly effective. Examples include the homogeneous complex RhCl(PHCy₂)₃ and heterogeneous systems like laurate-stabilized Rh(0) nanoclusters and dimethylammonium hexanoate (B1226103) stabilized Rh(0) nanoclusters, the latter of which showed very high activity. nih.govacs.orgacs.org

Platinum (Pt): Platinum is often used in bimetallic nanoparticle systems to enhance catalytic performance. Oleylamine-stabilized Cu₃₉Pt₆₁ and bimetallic platinum-rhodium nanocomposites on graphene oxide (PtRh@GO) have been reported as effective catalysts. rsc.orgbingol.edu.tr

Manganese (Mn): First-row transition metals like manganese are of interest due to their abundance. Manganese(II) m-terphenyl (B1677559) complexes have been shown to be effective precatalysts, with the reaction mechanism (homogeneous vs. heterogeneous) depending on the coordination environment of the manganese center. rsc.org

Ruthenium (Ru): Ruthenium is one of the most widely studied metals for this transformation. Homogeneous catalysts are often formed in situ from precursors like Ru(acac)₃. nih.gov Heterogeneous catalysts include Ru(0) nanoparticles supported on materials like ZIF-8 or stabilized by aminopropyltriethoxysilane. nih.govresearchgate.net

Palladium (Pd): Palladium nanoparticles, particularly when supported on materials like WO₃ or metal-organic frameworks (MOFs), are highly active catalysts for DMAB dehydrogenation. nih.govnih.gov

Thorium (Th) and Uranium (U): Actinide metallocene complexes of thorium and uranium, such as (C₅Me₅)₂AnMe₂ (An = Th, U), have demonstrated high catalytic activity, with turnover frequencies reaching 400 h⁻¹ at 45 °C. osti.govlanl.gov The active catalysts are believed to be the actinide hydride complexes formed during the reaction. osti.gov

Iridium (Ir): Iridium pincer complexes have been investigated, providing detailed mechanistic insights into the homogeneous catalysis of DMAB dehydrogenation. acs.orgnih.gov

Product Formation from this compound Dehydrogenation (e.g., cyclic diborazanes, aminoboranes, borazines)

The catalytic dehydrogenation of one equivalent of this compound typically releases one equivalent of H₂ and forms the cyclic diborazane, [Me₂N–BH₂]₂. acs.orgrsc.orgnih.gov This dimer is the most commonly reported product under many catalytic conditions.

The reaction is understood to proceed through the initial formation of the monomeric aminoborane (B14716983), Me₂N=BH₂. acs.orglanl.gov This highly reactive intermediate subsequently dimerizes to yield the stable cyclic diborazane. Depending on the reaction conditions and the catalyst used, other products can also be formed. For instance, with B-methylated amine-boranes, a variety of products including aminoboranes (RR′N═BHMe), cyclic diborazanes ([RR′N–BHMe]₂), and borazines ([RN–BMe]₃) have been identified. acs.org In some cases, particularly with actinide catalysts, a mixture of products including the linear borazane Me₂NH·BH₂–NMe₂·BH₃ and the diamino borane (Me₂N)₂BH have been observed alongside the primary cyclic dimer. lanl.gov The synthesis of aminoboranes can also be achieved through non-catalytic methods, such as tandem iodination/dehydroiodination, where the steric properties of the amine influence the ratio of monomeric to dimeric products. nih.gov

Kinetic Studies and Determination of Activation Parameters for Hydrogen Evolution

Kinetic studies are essential for understanding the reaction mechanism and quantifying the efficiency of a catalyst. These studies typically involve monitoring the rate of hydrogen evolution under varying concentrations of catalyst and substrate, and at different temperatures.

The data obtained allows for the determination of the reaction order with respect to the reactants and the calculation of key activation parameters from the Arrhenius and Eyring plots. These parameters include the activation energy (Ea), the activation enthalpy (ΔH#), and the activation entropy (ΔS#).

A low activation energy generally signifies a more efficient catalytic process. For example, bimetallic PtRh@GO nanocomposites were reported to have a very low activation energy of 17 ± 2 kJ mol⁻¹. rsc.orgresearchgate.net In contrast, the homogeneous system starting with Ru(acac)₃ had a much higher Ea of 85 ± 2 kJ·mol⁻¹. nih.govmetu.edu.tr A large negative activation entropy, such as the -85 ± 5 J·mol⁻¹·K⁻¹ observed for the Ru(acac)₃ system, suggests an associative mechanism where the transition state is more ordered than the reactants. nih.govmetu.edu.tr These parameters provide valuable quantitative comparisons between different catalytic systems.

Activation Parameters for this compound Dehydrogenation
Catalyst SystemActivation Energy (Ea) (kJ·mol⁻¹)Activation Enthalpy (ΔH#) (kJ·mol⁻¹)Activation Entropy (ΔS#) (J·mol⁻¹·K⁻¹)Reference
Ru(acac)₃ (homogeneous)85 ± 282 ± 2-85 ± 5 nih.govmetu.edu.tr
Ru(acac)₃ with Oleylamine (homogeneous)58 ± 2--
Cu⁰/WO₃ NPs (heterogeneous)37 ± 235 ± 2-148 ± 2 tubitak.gov.tr
Oleylamine stabilized Cu₃₉Pt₆₁ NPs (heterogeneous)47-- bingol.edu.tr
PtRh@GO (heterogeneous)17 ± 2-- rsc.orgresearchgate.net

Hydrolytic Dehydrogenation of this compound for Hydrogen Generation

(CH₃)₂NHBH₃ + 2H₂O → (CH₃)₂NH₂⁺ + BO₂⁻ + 3H₂

This reaction requires a catalyst to proceed at a reasonable rate at ambient temperatures. Research has focused on developing efficient heterogeneous catalysts for this purpose.

For example, ruthenium(0) nanoparticles stabilized by hydrogenphosphate anions in an aqueous solution have been shown to be a highly active catalyst for the hydrolytic dehydrogenation of DMAB at room temperature. rsc.org These well-dispersed nanoparticles, with an average size of 2.9 ± 0.9 nm, demonstrated a high initial turnover frequency (TOF) of 500 h⁻¹ and excellent catalytic lifetime. rsc.org

Bimetallic nanoparticles supported on polymer hydrogels have also been investigated. Ni/Pd bimetallic nanoparticles supported in a polyacrylamide hydrogel were used to catalyze the hydrolysis of DMAB in aqueous solutions. nih.gov This approach offers the advantage of easy catalyst recovery and reuse. The catalyst exhibited good activity, with a calculated activation energy of 34.95 kJ·mol⁻¹ for the hydrolysis reaction. nih.gov Similarly, palladium nanoparticles supported on soft nitriding porous carbon (Pd/NPC) have been fabricated and applied for DMAB hydrolysis, showing an activation energy of 60.4 kJ/mol. mdpi.com These studies highlight that the hydrolysis of DMAB is a viable and efficient route for on-demand hydrogen generation, leveraging water as an additional hydrogen source. nih.gov

Catalytic Strategies for Efficient Hydrolysis

The hydrolytic dehydrogenation of this compound is a key reaction for on-demand hydrogen generation. The efficiency of this process is heavily reliant on the catalyst employed. Researchers have explored a variety of catalytic systems, ranging from noble metals to more abundant non-noble metal-based materials, to lower the activation energy and enhance the reaction kinetics.

Noble metal nanoparticles, particularly those of palladium (Pd) and ruthenium (Ru), have demonstrated high catalytic activity. For instance, palladium nanoparticles supported on soft nitriding porous carbon (NPC) serve as an effective and recyclable catalyst for DMAB hydrolysis. The nitrogen-containing species on the carbon support promote the affinity for the Pd precursor and prevent the agglomeration of the resulting nanoparticles, enhancing catalytic performance. researchgate.net Similarly, ruthenium(0) nanoparticles supported on ceria (CeO2) show high activity, with a turnover frequency (TOF) of 812 h⁻¹ at 60°C, a performance attributed to the reducible nature of the ceria support. researchgate.net

To reduce costs, significant efforts have been directed toward developing catalysts based on non-noble metals like copper (Cu) and nickel (Ni). nih.gov Copper(0) nanoparticles stabilized by tungsten trioxide (WO3) have been successfully used as a catalyst for the dehydrogenation of DMAB. nih.gov The WO3 support facilitates electron transfer and improves the interaction between the copper metal and the oxide, which is crucial for the catalyst's performance. nih.gov Furthermore, novel structures like metal-organic frameworks (MOFs) have been used as supports. A Pd@MOF catalyst, for example, exhibited a high hydrogen production rate of 2036 mL/min per gram of catalyst during the methanolysis of DMAB at 30°C. ispecscience.com

Table 1: Performance of Various Catalysts in the Hydrolysis/Methanolysis of this compound

Catalyst Support Material Reaction Turnover Frequency (TOF) / H₂ Production Rate Reference
Palladium (Pd) Soft Nitriding Porous Carbon (NPC) Hydrolysis Effective and Recyclable researchgate.net
Ruthenium(0) (Ru⁰) Ceria (CeO2) Dehydrogenation 812 h⁻¹ (at 60°C) researchgate.net
Copper(0) (Cu⁰) Tungsten Trioxide (WO3) Dehydrogenation 39 h⁻¹ (initial TOF at 60°C) nih.gov
Palladium (Pd) Metal-Organic Framework (MOF) Methanolysis 2036 mL/min·gcat (at 30°C) ispecscience.com

Mechanistic Understanding of Hydrolysis Processes

The mechanism of amine-borane hydrolysis, while extensively studied for ammonia (B1221849) borane (AB), shares fundamental principles applicable to DMAB. The process is generally understood to involve several key steps: adsorption of reactants onto the catalyst surface, activation of chemical bonds, interaction between activated intermediates, and subsequent formation and desorption of hydrogen gas. mdpi.com

A widely accepted model is the metal–support bimolecular activation mechanism. In this model, the metal nanoparticles and the support material play distinct, synergistic roles. The metal active sites, such as Pd, are responsible for activating the B-H bond in the this compound molecule. Simultaneously, the support material, particularly if it is an oxide or appropriately modified, activates the O-H bond in water molecules. mdpi.com This dual activation facilitates the reaction between the adsorbed species at the metal-support interface, leading to the efficient generation of hydrogen. mdpi.com

Another proposed pathway involves a nucleophilic substitution (SN2) type mechanism. In this process, an activated hydroxyl group (OH*) from a water molecule performs a nucleophilic attack on the boron atom of the DMAB molecule adsorbed on the catalyst surface. mdpi.com This interaction leads to the cleavage of the B-N bond and the formation of intermediates like H2B-NMe2 and eventually results in the release of H2. The catalyst surface lowers the energy barrier for this nucleophilic attack and stabilizes the transition states. Kinetic studies often indicate that the reaction is first-order with respect to both the catalyst and substrate concentrations, supporting a mechanism where the interaction between the catalyst and DMAB is a rate-determining step. nih.govresearchgate.net

Reduction Chemistry and Hydrogen Transfer Reactions Facilitated by this compound

This compound is a valuable reducing agent, serving as a convenient source of hydrogen for the reduction of a wide array of organic functional groups. Its utility is particularly noted in transfer hydrogenation reactions, where it donates hydrogen to a substrate in the presence of a catalyst.

Selective Reduction of Organic Functionalities (e.g., carbonyls, imines, nitriles, amides, nitrobenzenes, cyclic acetals)

DMAB has been successfully employed in the selective reduction of various organic functionalities. The choice of catalyst is critical for achieving high selectivity and yield.

Nitrobenzenes and Nitriles : Copper-based catalysts have proven effective for the reduction of nitroarenes to anilines and the reductive amination of nitriles. rsc.orgrsc.org A heterogeneous copper catalyst, formed in situ, can dehydrocouple DMAB and transfer the hydrogen to the organic substrate in an aqueous medium. rsc.orgrsc.org This method tolerates steric bulk around the nitro group and proceeds without dehalogenation in the case of chloro- or bromonitroarenes. researchgate.net Palladium nanoparticles (Pd NPs) also serve as a versatile heterogeneous catalyst for the transfer hydrogenation of nitroarenes to the corresponding amines, using DMAB as the hydrogen source at room temperature. rsc.orgrsc.org

Carbonyls, Imines, and Oximes : Ruthenium-catalyzed transfer hydrogenation using DMAB has been shown to effectively reduce carbonyl compounds, imines, and oximes. researchgate.net

Carbon Dioxide : The reactivity of DMAB with carbon dioxide showcases its unique properties. Unlike borane-ammonia, which reduces CO2 to a formyl group, the reaction with DMAB leads to the formation of an amide. The two-electron reduction product reacts with the dimethylamine derived from the DMAB complex, blocking further reduction. mdpi.com

Table 2: Examples of Selective Reductions Using this compound

Substrate Functional Group Catalyst System Product Key Findings Reference
Aromatic Nitro Groups In situ formed Copper Anilines Tolerates steric hindrance; no dehalogenation observed. rsc.orgresearchgate.net
Aryl Nitriles In situ formed Copper Amines (via reductive amination) Effective in aqueous media. rsc.orgrsc.org
Nitroarenes Palladium Nanoparticles (Pd NPs) Anilines High yields at room temperature. rsc.orgrsc.org
Carbonyls, Imines [Ru(p-cymene)Cl2]2 Alcohols, Amines Broad applicability for various reducible groups. researchgate.net
Carbon Dioxide None (reaction with DMAB) Amide Dimethylamine from DMAB participates in the reaction. mdpi.com

Advanced Transfer Hydrogenation Methodologies Utilizing this compound

Recent advancements have focused on developing more efficient and sustainable transfer hydrogenation methods using DMAB. These methodologies often employ sophisticated catalyst systems or explore transition-metal-free conditions.

Ruthenium(0) nanoparticles stabilized by a metal-organic framework (RuNPs/ZIF-8) have been shown to be a highly efficient and reusable catalyst. This system catalyzes the dehydrogenation of DMAB and subsequently facilitates the transfer hydrogenation of various unsaturated substrates, even at low catalyst loadings. metu.edu.tr

In the realm of base metal catalysis, a well-defined phosphine-free Mn(II)-pincer complex has been reported for the transfer hydrogenation of nitriles to primary amines. This protocol operates under mild conditions with a broad substrate scope, proceeding through a mechanism involving metal-ligand cooperation. acs.org

Significantly, transition-metal-free methodologies have also been developed. An operationally simple method using alkali metal tert-butoxides (MOtBu, where M = Na, K) can mediate the transfer hydrogenation of nitriles to primary amines using DMAB. This solvent-free strategy offers a practical and sustainable alternative to metal-catalyzed reactions. nih.gov Mechanistic investigations, aided by computational studies, have been crucial in understanding the intermediates and transition states involved in these advanced systems. acs.orgnih.gov

Table 3: Advanced Transfer Hydrogenation Methodologies with this compound

Catalyst System Substrate Key Features Reference
Ruthenium(0) Nanoparticles / ZIF-8 Unsaturated Hydrocarbons Highly efficient and reusable catalyst. metu.edu.tr
Phosphine-free Mn(II)-pincer complex Nitriles Base-metal catalyzed; proceeds via metal-ligand cooperation. acs.org
MOtBu (M=Na, K) Nitriles Transition-metal-free, solvent-free, and operationally simple. nih.gov

Oxidation Mechanisms of this compound

Beyond its role as a hydrogen source through hydrolysis or dehydrogenation, DMAB is also being investigated as a direct fuel in fuel cells, which requires an understanding of its electrocatalytic oxidation.

Electrocatalytic Oxidation Processes for Fuel Cell Applications

This compound is a promising alternative fuel for direct borohydride (B1222165) fuel cells due to its high energy density and stability. nih.govtubitak.gov.tr The electro-oxidation of DMAB has been studied on various electrode materials in alkaline media.

Research has shown that silver nanoparticles (AgNPs) supported on a polymerized aminophenol film on a glassy carbon electrode (AgNPs/PAP/GCE) exhibit high electrocatalytic activity for DMAB oxidation. nih.govtubitak.gov.trresearchgate.net In alkaline media, this modified electrode facilitates a direct oxidation reaction. The total number of electrons transferred during the oxidation of DMAB has been determined to be between 5.4 and 5.6, which is dependent on factors like electrode potential. nih.govresearchgate.net This value suggests a nearly complete oxidation process.

Comparative studies on different metal catalysts have revealed important mechanistic details. For instance, palladium (Pd) has been found to be capable of directly and efficiently oxidizing various borane fuels, including DMAB. figshare.comacs.org In contrast, platinum (Pt) catalysts tend to first decompose the amine-borane, liberating H2, and then oxidize the adsorbed hydrogen. figshare.comacs.org However, a challenge with DMAB oxidation on some catalysts is the potential for poisoning by the amine "counter-fragment" ((CH3)2NH), which can adsorb onto the catalyst surface and hinder its activity. figshare.comacs.org

Table 4: Electrocatalytic Oxidation of this compound

Electrode/Catalyst System Medium Electrons Transferred (n) Key Findings Reference
AgNPs/PAP/GCE Alkaline 5.6 High electrocatalytic activity; direct oxidation occurs. nih.govresearchgate.net
Gold (Au) bulk electrode Alkaline 5.4 Number of electrons is potential-dependent. nih.gov
Palladium on Carbon (Pd/C) Alkaline - Capable of direct and efficient oxidation of DMAB. figshare.comacs.org
Platinum on Carbon (Pt/C) Alkaline - Tends to decompose DMAB first, then oxidize the resulting H₂. figshare.comacs.org

Theoretical and Experimental Elucidation of Oxidation Pathways

The oxidation of this compound (DMAB) has been a subject of significant investigation, particularly in the context of its application as a reducing agent in electroless plating and as a fuel for fuel cells. Both theoretical and experimental studies have been employed to unravel the complex mechanisms governing its transformation.

Theoretical studies, utilizing ab initio molecular orbital methods, have explored potential reaction pathways. One proposed mechanism involves the initial dehydrogenation of DMAB to form three-coordinate borane molecules. However, theoretical results suggest an alternative pathway is more likely, which proceeds through five-coordinate borane intermediates formed by the primary addition of a hydroxide (B78521) ion (OH⁻) to the DMAB molecule. acs.orgacs.org This latter pathway is supported by calculations indicating that electron emission occurs concurrently with the addition of OH⁻ to the four-coordinate borane compound. acs.org Normal-mode analyses have identified these five-coordinate compounds as transition states. acs.orgacs.org Further charge and spin-population analyses show that the axial bonds in these five-coordinate intermediates are stabilized by three-center, three- or four-electron bondings. acs.orgacs.org A key finding from these theoretical models is that during the oxidation reaction, the net charge of the boron atom changes very little due to significant covalence. acs.org

The mechanism in alkaline media is generally understood to begin with the dissociation of DMAB, forming a hydroxytrihydroborate anion (BH₃OH⁻). nih.gov This species is then believed to undergo a series of irreversible electrochemical oxidation steps, producing intermediates such as BH₂(OH)₂⁻, BH(OH)₃⁻, and ultimately the final product, borate (B1201080) B(OH)₄⁻. The specific pathway and efficiency (i.e., the number of electrons released) can be influenced by the ratio of hydroxide to DMAB. nih.gov

Table 1: Experimental Data on the Electro-oxidation of this compound

Electrode Material Oxidation Process Number of Electrons Transferred (n) Reference
Polycrystalline Gold (Au) Low Potential Process 3
Polycrystalline Gold (Au) High Potential Process 6
Gold (Au) Surface Overall (RDE method) 5.74 nih.gov
Gold (Au) Microdisk Varies with OH⁻:DMAB ratio 3 to 6 nih.gov
Platinum (Pt) Surface Overall < 6 (due to H₂ evolution) nih.gov

Other Significant Reaction Pathways

Beyond oxidation, this compound undergoes other important transformations, including halogenation and alcoholysis, which have been investigated to understand its reactivity and to synthesize new boron-containing compounds.

Halogenation of this compound

The reaction of this compound with molecular halogens, such as bromine (Br₂) and iodine (I₂), provides a direct route to halogenated amine-borane derivatives. purdue.edu This process typically involves the dehydrogenation of the amine-borane complex and the introduction of one or more halogen atoms onto the boron atom. purdue.edu Studies have been conducted to optimize this reaction by varying the stoichiometry of the halogen and the choice of solvent. purdue.edu Using this compound as a model compound, researchers have subjected it to 0.5 and 1.0 equivalents of either bromine or iodine in different aprotic solvents to assess the reaction's efficiency and product distribution. purdue.edu

The choice of solvent and halogen has a significant impact on the outcome of the reaction. The process is envisioned to proceed through the dehydrohalogenation of an intermediate amine-monohaloborane to produce aminoboranes. purdue.edu

Table 2: Optimization of Halogenation of this compound

Halogen Equivalents Solvent General Outcome Reference
Bromine (Br₂) 0.5 Aprotic Solvents Dehydrogenation and Halogenation purdue.edu
Bromine (Br₂) 1.0 Aprotic Solvents Dehydrogenation and Halogenation purdue.edu
Iodine (I₂) 0.5 Aprotic Solvents Dehydrogenation and Halogenation purdue.edu
Iodine (I₂) 1.0 Aprotic Solvents Dehydrogenation and Halogenation purdue.edu

Dihydrogen Bond Intermediated Alcoholysis in Non-Aqueous Media

The alcoholysis of this compound in non-aqueous solvents has been shown to proceed via a mechanism intermediated by dihydrogen bonds (DHBs). researchgate.netresearchgate.netacs.org These investigations, combining experimental techniques (such as IR, NMR, and UV-vis spectroscopy) and theoretical calculations (DFT), have provided a detailed picture of the reaction pathway. researchgate.netacs.org

The reaction involves the formation of hydrogen-bonded complexes between DMAB and an alcohol (e.g., hexafluoroisopropanol, HFIP) or phenol, which act as intermediates for proton transfer. researchgate.netnih.gov The dihydrogen bond, an interaction between a protic hydrogen (from the alcohol's OH group) and a hydridic hydrogen (from the borane's B-H group), properly orients the reacting molecules and facilitates their subsequent activation. researchgate.net Computational studies have examined the reaction mechanism, taking into account the coordinating properties of the solvent. researchgate.netnih.gov

Experimental kinetic studies have been performed to quantify the rate of this process. For the proton transfer from hexafluoroisopropanol (HFIP) to DMAB in acetone (B3395972), rate constants were determined over a range of temperatures. researchgate.netacs.orgnih.gov The experimentally determined free energy of activation was found to be in good agreement with the activation barrier computed theoretically, validating the proposed mechanism. researchgate.netnih.gov The reaction of DMAB with strong acids like (CF₃)₂CHOH follows a trend where the proton-hydride transfer is a key stage of the reaction. mdpi.com

Table 3: Kinetic Data for the Alcoholysis of DMAB with HFIP in Acetone

Temperature (K) Rate Constant (k) (mol⁻¹·s⁻¹) Activation Free Energy (ΔG‡) (kcal/mol) Method Reference
270-310 (7.9 ± 0.1)×10⁻⁴ to (1.6 ± 0.1)×10⁻³ 21.1 Experimental researchgate.netnih.gov
298 - 23.8 Theoretical (Computed) researchgate.netnih.gov

Theoretical and Computational Studies on Dimethylamine Borane Systems

Quantum Chemical Calculations for Dimethylamine (B145610) Borane (B79455) Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of DMAB, from its electronic configuration to the complex mechanisms governing its chemical transformations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been effectively applied to dimethylamine borane to analyze its molecular properties and predict its behavior in various chemical environments.

DFT calculations are employed to determine key electronic parameters that govern the reactivity of DMAB. nih.gov For instance, in studies related to the catalytic dehydrogenation of DMAB, DFT has been used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical potential. nih.gov These parameters are crucial for understanding how DMAB interacts with catalysts; a large chemical potential value, for example, suggests a strong interaction with a catalytic surface. nih.gov

Furthermore, DFT has been utilized to study the electronic structure of materials derived from DMAB. In the context of electroless plating, where DMAB is used as a reducing agent to form nickel-boron (Ni-B) alloy films, DFT calculations combined with spectroscopic data have shown that charge transfer occurs from nickel sites to the incorporated boron atoms. researchgate.net This charge redistribution leads to an increased occupancy of the Ni 3d states, influencing the properties of the resulting alloy. researchgate.net The acid/base properties of DMAB and its dihydrogen-bonded complexes have also been successfully investigated using DFT methods. researchgate.net

Table 1: DFT-Calculated Electronic Properties for a PtIr@GO Cluster Interacting with DMAB nih.gov Note: These values illustrate the application of DFT to analyze the electronic interactions in a system containing DMAB. The chemical potential of the cluster is noted as being low, correlating with low adsorption energy for DMAB.

PropertyValue Before DMAB AdsorptionValue After DMAB Adsorption
HOMO-LUMO Gap (HLG)70.2 kcal/mol (α), 87.3 kcal/mol (β)Increased
ElectronegativityData indicates a valueDecreased
Chemical HardnessData indicates a valueDecreased
Chemical Potential117.7 (α), 118.7 (β)Decreased
ElectrophilicityData indicates a valueDecreased

Ab initio molecular orbital methods, which are based on first principles without the inclusion of experimental parameters, have been pivotal in clarifying the complex oxidation mechanism of this compound, especially in its role as a reductant in electroless deposition processes. acs.orgacs.orgnii.ac.jp

Theoretical studies have examined two primary reaction pathways for the oxidation of DMAB in alkaline solutions:

A pathway involving three-coordinate borane molecules formed through primary dehydrogenation reactions. acs.orgacs.org

A pathway proceeding via five-coordinate borane molecules resulting from the primary addition of a hydroxide (B78521) ion (OH⁻). acs.orgacs.org

Computational results consistently provide stronger support for the second pathway. acs.orgacs.orgnih.gov The initial step is not a dehydrogenation but rather a ligand replacement reaction where OH⁻ displaces the dimethylamine group to form the four-coordinate borane molecule, BH₃(OH)⁻. acs.org The subsequent stepwise oxidation reactions proceed through five-coordinate intermediates, which normal-mode analyses have identified as transition states. acs.orgacs.org These five-coordinate species possess nearly bipyramidal geometries and are stabilized by three-center, three- or four-electron axial bonds. acs.orgacs.org It is during the addition of OH⁻ to the four-coordinate compounds that electron emission is expected to occur. acs.orgacs.org

Table 2: Comparison of Proposed DMAB Oxidation Pathways via Ab Initio Methods acs.orgacs.org

FeaturePathway 1: Three-Coordinate IntermediatePathway 2: Five-Coordinate Intermediate
Initial Step Dehydrogenation of DMABAddition of OH⁻ to DMAB
Key Intermediate Three-coordinate borane radicals (e.g., ·BH₂(OH)⁻)Five-coordinate borane transition states
Theoretical Support Less supported by ab initio calculationsStrongly supported by ab initio calculations
Stabilization Not detailed as the primary pathAxial bonds stabilized by three-center bonding
Electron Emission From oxidation of the ·R radicalOccurs upon addition of OH⁻ to four-coordinate species

Composite correlated molecular orbital theories, such as the Gaussian-n (Gn) theories (e.g., G3(MP2)) and Complete Basis Set (CBS) methods (e.g., CBS-QB3), are high-accuracy computational approaches designed to predict thermochemical data with near-chemical accuracy (typically within 1-2 kcal/mol). These methods are invaluable for predicting the decomposition pathways of molecules like this compound by calculating precise reaction enthalpies, activation energies, and Gibbs free energies.

While direct application of these specific composite theories to DMAB decomposition is not extensively documented in isolation, their utility is demonstrated in studies of the broader amine-borane class, which are investigated as hydrogen storage materials. researchgate.netwhiterose.ac.uk For amine-boranes, a primary decomposition route is dehydrogenation. researchgate.net Composite methods are used to screen various adducts for their thermodynamic dehydrogenation properties and to calculate the activation energies for the loss of hydrogen (H₂). researchgate.net For instance, the dehydrogenation reaction enthalpy for this compound has been calculated at the high-accuracy CCSD(T)/CBS level to be -7.5 kJ mol⁻¹. whiterose.ac.uk Such calculations are critical for designing systems with reversible hydrogen uptake, as they establish the foundational structural and energetic trends that govern the decomposition reactions. researchgate.net

Ab Initio Molecular Orbital Methods for Oxidation Mechanism Elucidation

Computational Modeling of Intermolecular Interactions in this compound Systems

The bulk properties and condensed-phase behavior of this compound are governed by the nature and strength of its intermolecular interactions. Computational modeling provides a molecular-level picture of these forces.

A defining intermolecular interaction in this compound is the dihydrogen bond (DHB). This is an attractive interaction between a protonic hydrogen atom bonded to an electronegative atom (the N-H group in DMAB) and a hydridic hydrogen atom bonded to an electropositive atom (the B-H group). researchgate.netnih.gov The interaction energies of dihydrogen bonds are generally in the range of 1 to 7 kcal/mol. researchgate.net

Quantum chemical calculations and experimental studies, including X-ray diffraction, have confirmed the significance of N-H···H-B dihydrogen bonding in the solid-state structure of DMAB. nih.govyork.ac.uk These bonds link the molecules into chains, dictating the crystal packing. nih.govyork.ac.uk Theoretical and experimental investigations in non-aqueous media have further explored these interactions, showing that DMAB can form dihydrogen-bonded complexes. researchgate.netacs.org The energetics of this self-association have been quantified, providing insight into the strength of these non-covalent bonds.

Table 3: Energetics of this compound Self-Association via Dihydrogen Bonding researchgate.net

ParameterMethodValue
Enthalpy of Association (-ΔH°assoc)Experimental (IR, NMR)1.5–2.3 kcal/mol
Formation Enthalpy of Dimer (ΔHftheor)Computational (DFT M06/DCM)-6.5 kcal/mol

Computational modeling has been effectively used to simulate the self-association and aggregation of this compound molecules, which is primarily driven by the dihydrogen bonds discussed previously. The existence of DMAB as a dimer in the solid state is well-established. researchgate.net

Simulations using DFT methods have explored the formation of not only dimers but also larger aggregates. researchgate.net These studies optimize the geometries of self-associated clusters, such as dimers and tetramers, and calculate their formation enthalpies. The results show that the formation of these aggregates is energetically favorable. The degree of self-association is influenced by factors such as the concentration of DMAB and the polarity of the solvent, with aggregation being more pronounced in nonpolar solvents. researchgate.net These simulations provide a detailed view of the initial stages of aggregation, which is crucial for understanding the behavior of DMAB in solution and as a precursor for materials synthesis.

Table 4: Calculated Formation Enthalpies for DMAB Self-Associates researchgate.net Note: Enthalpies are calculated in dichloromethane (B109758) (DCM) relative to the DMAB monomer.

AggregateComputational MethodFormation Enthalpy (ΔHftheor)
DimerM06-SMD-6.5 kcal/mol
TetramerM06-SMD-11.6 kcal/mol

Analysis of N-H···H-B Dihydrogen Bonding and Its Energetics

Reaction Pathway and Transition State Analysis for this compound Transformations

Computational chemistry has become an indispensable tool for dissecting the intricate mechanisms of chemical reactions involving this compound (DMAB). Through the application of theoretical models, researchers can map out potential energy surfaces, identify fleeting transition states, and characterize reactive intermediates that are often difficult or impossible to observe experimentally. This section delves into the computational elucidation of reaction pathways and transition state analyses for transformations of this compound.

Elucidation of Catalytic Cycles and Identification of Key Intermediates

The catalytic dehydrogenation of this compound is a process of significant interest for chemical hydrogen storage. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms of these transformations, which are often catalyzed by transition metal complexes or main group compounds.

A common theme across many catalytic systems is the initial interaction of DMAB with the catalyst. This often involves the formation of a σ-amine-borane complex, where the B-H bond of DMAB coordinates to the metal center or Lewis acidic site. rsc.orgrsc.org From this initial adduct, several pathways can diverge depending on the nature of the catalyst.

Metal-Catalyzed Mechanisms: In systems catalyzed by transition metals such as rhodium, iridium, and zirconium, several key intermediates and mechanistic steps have been computationally identified. rsc.orgfigshare.comacs.org

Outer-Sphere vs. Inner-Sphere Mechanisms: Computational studies help distinguish between different mechanistic possibilities. For instance, in the dehydrocoupling of DMAB using a cationic rhodium pincer complex, DFT calculations were used to probe the roles of various species. These studies pointed towards a mechanism involving the deprotonation of a σ-amine-borane complex by free dimethylamine to form a neutral rhodium-hydride intermediate, which then closes the catalytic cycle. rsc.orgwhiterose.ac.uk

Key Intermediates: A pivotal intermediate in many DMAB dehydrogenation reactions is the monomeric aminoborane (B14716983), Me₂N=BH₂. lanl.gov This species is highly reactive and typically dimerizes to form the cyclic diborazane, [Me₂NBH₂]₂. Computational modeling, in conjunction with spectroscopic analysis like ¹¹B NMR, has confirmed the presence of this transient species. figshare.com Other identified intermediates include linear borazanes (e.g., Me₂NH·BH₂–NMe₂·BH₃), metal-hydride complexes, and boronium cations like [H₂B(NMe₂H)₂]⁺. rsc.orglanl.gov

Ligand-Assisted Processes: In some catalytic systems, the ligand framework of the metal complex actively participates in the reaction. For example, the dehydrocoupling of DMAB catalyzed by a C d-nb.infomagnesocenophane was investigated computationally, revealing a ligand-assisted mechanism. This pathway involves a stepwise proton and hydride transfer, with dimethylaminoborane (B1631071) (Me₂N=BH₂) identified as the key intermediate. d-nb.info

β-Hydride Elimination: Studies on actinide-based catalysts, such as thorium and uranium metallocene complexes, propose a β-hydride elimination mechanism. lanl.gov This involves the formation of an intermediate σ-N-bound amidoborane complex ([LₙM]—NMe₂BH₃) or a σ-B-bound aminoboryl complex ([LₙM]—BH₂NHMe₂), which then eliminates a hydride to release H₂ and form the aminoborane. lanl.gov

Frustrated Lewis Pair (FLP) Catalysis: Metal-free catalysis by FLPs represents another important class of reactions for DMAB dehydrogenation. Computational studies have shown that the reaction between an FLP and DMAB can proceed via a concerted double hydrogen abstraction. d-nb.info For example, the reaction of tBu₂PCH₂BPh₂ with ammonia (B1221849) borane (a close analogue of DMAB) was computationally shown to proceed through a seven-membered transition state, leading to the formation of a phosphonium-borate and aminoborane. d-nb.info

Table 1: Computationally Identified Intermediates in DMAB Transformations
Catalyst SystemKey Intermediate(s)Proposed Mechanistic FeatureReference
Iridium(III) PCP-Pincer Complex(tBuPCP)IrH₂(η¹-BH₃·NHMe₂)Coordination of DMAB trans to ipso carbon figshare.com
C d-nb.infomagnesocenophaneDimethylaminoborane (Me₂N=BH₂)Ligand-assisted stepwise proton and hydride transfer d-nb.info
Thorium/Uranium MetallocenesMe₂N=BH₂, [LₙAn]-amidoborane/aminoborylβ-hydride elimination lanl.gov
Zr(IV)/P Frustrated Lewis PairAminoborane (Me₂N=BH₂), Linear DiborazaneCooperative two-cycle process acs.org
Rhodium PONOP Pincer ComplexRh(PONOP)H, [NMe₂H₂]⁺Amine-assisted deprotonation and reprotonation rsc.org

Investigation of Solvent Effects on Reaction Mechanisms through Computational Approaches (e.g., SCRF, COSMO-RS)

The solvent environment can profoundly influence the kinetics and thermodynamics of a reaction. Computational models that account for solvent effects are crucial for obtaining results that accurately reflect experimental reality. For this compound systems, implicit solvation models like the Self-Consistent Reaction Field (SCRF) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are widely employed. ua.eduugent.beacs.org

Solubility and Self-Association: The solubility of DMAB and related compounds in various solvents has been modeled using both SCRF and COSMO-RS. ua.edu These calculations help in selecting appropriate solvent systems for reactions. Furthermore, computational studies have investigated the self-association of DMAB in nonpolar solvents, revealing the formation of dimers and tetramers through dihydrogen bonds. researchgate.netacs.org The enthalpy of this association has been determined both experimentally and computationally. researchgate.netacs.org

Reaction Mechanisms in Solution: Solvent models are integrated into DFT calculations to understand their impact on reaction pathways and transition state energies.

Polarizable Continuum Models (PCM): The SCRF method, often implemented as a Polarizable Continuum Model (PCM), treats the solvent as a continuous dielectric medium. This approach has been used to study the dehydrogenation of amine-boranes catalyzed by ruthenium and iron complexes, showing that the solvent can alter reaction endothermicity and energy barriers. mdpi.com

COSMO and COSMO-RS: The COSMO model represents the solvent as a conducting medium, which simplifies calculations. acs.org An extension, COSMO-RS, uses the results of COSMO calculations to predict thermodynamic properties of liquid mixtures with high accuracy, without needing to be parameterized for every specific solvent. acs.orgresearchgate.net This method has been applied to study the alcoholysis of DMAB. researchgate.netacs.orgnih.gov In a combined experimental and theoretical study on the proton transfer from hexafluoroisopropanol (HFIP) to DMAB in acetone (B3395972), DFT calculations incorporating solvent effects were used to compute the activation barrier. The calculated free energy of activation (ΔG‡theor298K(acetone) = 23.8 kcal/mol) was in good agreement with the experimental value (ΔG‡exp270K = 21.1 kcal/mol), validating the computational approach. researchgate.netacs.orgnih.gov

Explicit Solvent Molecules: In some cases, one or more explicit solvent molecules are included in the computational model, especially when the solvent is expected to participate directly in the reaction mechanism, for example, through hydrogen bonding with a transition state.

Table 2: Application of Computational Solvation Models to DMAB Systems
Computational MethodSystem/Process StudiedKey FindingReference
COSMO-RS, SCRFSolubility of DMAB in various solventsProvided theoretical predictions for solubility to guide experimental work. ua.edu
DFT with Solvent EffectsAlcoholysis of DMAB (proton transfer from HFIP)Calculated activation barrier in acetone showed good agreement with experimental data. researchgate.netacs.orgnih.gov
DFT (wB97XD) with PCMAmine-borane dehydrogenation by Fe/Ru catalystsSolvent (THF) was found to influence the reaction thermodynamics, making some steps more endothermic. mdpi.com
DFT with 2-Hexanone modelDehydrocoupling of DMAB by Rhodium pincer complexUsed a model solvent (2-hexanone) to represent the experimental solvent (1,2-difluorobenzene). rsc.org

Computational Design and Screening of Novel this compound-Related Hydrogen Storage Materials

Beyond understanding existing systems, computational chemistry offers a powerful platform for the in silico design and screening of novel materials with desired properties. For hydrogen storage applications, the goal is to design amine-borane adducts that exhibit favorable thermodynamics for hydrogen release and uptake, ideally under mild conditions.

Computational screening typically involves calculating the dehydrogenation enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a large library of candidate molecules. This allows for the rapid identification of promising candidates for subsequent experimental synthesis and testing.

Thermodynamic Screening of Amine-Borane Adducts: Extensive computational screening of various amine-borane adducts has been performed to establish structure-property relationships that govern their dehydrogenation thermodynamics. acs.orgresearchgate.netnih.gov

Electronic Effects: A key finding from these studies is that the thermodynamic parameters of the dehydrogenation reaction are heavily influenced by the strength of the dative B-N bond in both the reactant adduct and the product aminoborane. acs.orgresearchgate.net The general trend observed is that substituting the amine with electron-donating groups and the borane with electron-withdrawing groups leads to a more favorable (less endothermic or more exothermic) dehydrogenation reaction. acs.orgnih.gov This principle provides a rational design strategy for tuning the hydrogen storage properties.

Steric Effects: Steric strain can also be exploited. By designing systems where there is significant steric strain in the starting amine-borane adduct that is released upon dehydrogenation, the thermodynamics of the reaction can be made more favorable. acs.orgresearchgate.netnih.gov

Design of Novel Materials: Building on these principles, researchers have computationally designed novel hydrogen storage materials centered on amine-borane frameworks.

Substituted Amine-Boranes: Energetics and decomposition pathways for novel carbon, nitrogen, silicon, and phosphorus-centered substituted amine-boranes have been modeled using high-accuracy composite methods like G3MP2. ua.edu By calculating the Gibbs free energy of decomposition, the relative stability and hydrogen release characteristics of these new materials can be predicted as a function of temperature. ua.edu

Derivatives of Ammonia Borane: While focused on ammonia borane, the principles are directly applicable to DMAB systems. Studies have synthesized and characterized novel derivatives like 1,2/1,3-di-aminopropane borane, using DFT calculations to assist in structure determination. rsc.org These materials were shown to release pure hydrogen, offering advantages over the parent ammonia borane. rsc.org This synergy between computational prediction and experimental validation is key to accelerating materials discovery.

The ultimate goal is to identify materials that operate near thermoneutrality (ΔG ≈ 0) for the dehydrogenation/hydrogenation cycle, which would allow for reversible hydrogen storage under practical conditions. Computational screening is an essential first step in the rational design process to achieve this goal. researchgate.net

Table 3: Principles for Computational Design of Amine-Borane Hydrogen Storage Materials
Design PrincipleEffect on DehydrogenationComputational InsightReference
Electron-donating groups on NitrogenMore favorable thermodynamics (e.g., lower ΔG)Strengthens the N→B dative bond in the product aminoborane relative to the starting adduct. acs.orgnih.gov
Electron-withdrawing groups on BoronMore favorable thermodynamics (e.g., lower ΔG)Weakens the N→B dative bond in the starting adduct. acs.orgnih.gov
Increased steric strain in reactantMore favorable thermodynamics (e.g., lower ΔG)Release of steric strain upon H₂ evolution provides a thermodynamic driving force. acs.orgresearchgate.netnih.gov
Substitution with C, N, Si, P centersAltered decomposition pathways and stabilityComposite methods (e.g., G3MP2) can predict species distribution at various temperatures. ua.edu

Applications of Dimethylamine Borane in Advanced Chemical Synthesis and Materials Science

Dimethylamine (B145610) Borane (B79455) as a Chemical Hydrogen Storage Material

The increasing demand for clean and sustainable energy has propelled research into efficient hydrogen storage materials. Amine boranes, including DMAB, are considered promising candidates for chemical hydrogen storage due to their high hydrogen content and the ability to release hydrogen through catalytic processes. cinz.nzdntb.gov.ua

Development of Strategies for Enhanced and Reversible Hydrogen Release

A significant challenge in utilizing amine boranes for hydrogen storage is achieving efficient and reversible hydrogen release. iucr.org Dehydrogenation reactions based on Hδ+ and Hδ− interactions are a promising strategy for reversible hydrogen release. iucr.org Research has focused on developing methods to control the dehydrogenation of DMAB, which can be challenging as high temperatures can lead to the release of undesirable byproducts like ammonia (B1221849). iucr.org The dehydrocoupling of the dimethylamine and borane adduct, NH(CH₃)₂-BH₃, leads to the formation of dimethylaminoborane (B1631071), which can exist as a dimer or a trimer. iucr.org The development of frustrated Lewis pairs (FLPs), both in solution and in the solid state, represents a notable strategy for activating and reversibly storing hydrogen. iucr.org

Catalytic Systems for Controlled Hydrogen Evolution from Dimethylamine Borane

Various catalytic systems have been investigated to facilitate the controlled release of hydrogen from DMAB at or near room temperature. cinz.nz These catalysts are crucial for making DMAB a viable hydrogen storage material for mobile applications. tubitak.gov.tr

Numerous homogeneous and heterogeneous catalysts, often based on precious metals, have shown significant activity in the dehydrogenation of DMAB. cinz.nzmdpi.com Palladium-based nanomaterials, in particular, have demonstrated high stability and catalytic activity for the dehydrocoupling reactions of DMAB. cinz.nz For instance, graphene oxide-stabilized bimetallic PdCo nanoparticles have exhibited a high turnover frequency (TOF) for this reaction. cinz.nz

Ruthenium-based catalysts have also been extensively studied. mdpi.comsemanticscholar.org Ruthenium(0) nanoparticles stabilized by various materials, such as ceria, ZIF-8, and aminopropyltriethoxysilane, have been shown to be highly efficient for the dehydrogenation of DMAB. semanticscholar.org A catalyst system starting with ruthenium(III) acetylacetonate (B107027) has demonstrated the ability to provide 1700 turnovers over 100 hours in the hydrogen generation from DMAB. mdpi.com The kinetics of this process were found to be first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration. mdpi.com

Rhodium-based catalysts, including colloidal rhodium and rhodium(0) nanoclusters, have also been employed for the dehydrogenation of DMAB, yielding the cyclic product [Me₂NBH₂]₂. mdpi.comacs.org

The table below summarizes the performance of various catalytic systems for hydrogen evolution from this compound.

Catalyst SystemSupport/StabilizerAverage Particle Size (nm)Turnover Frequency (TOF) (h⁻¹)Temperature (°C)Reference
Pd/WO₃Tungsten(VI) oxide5.85 ± 0.57948.060 semanticscholar.org
Cu⁰/WO₃Tungsten(VI) oxide4.6 ± 1.03960 tubitak.gov.tr
Ru(acac)₃ derived--17.8 (mol H₂)·(mol Ru)⁻¹·(min)⁻¹60 mdpi.com
Rh(0) nanoclustersDimethylammonium hexanoate (B1226103)1.9 ± 0.660Room Temperature acs.org

Precursor Applications in Boron-Nitrogen Materials Synthesis

This compound serves as a valuable single-source precursor for the synthesis of various boron-nitrogen (BN) materials, owing to the presence of both boron and nitrogen atoms within the same molecule. google.comgoogle.com This allows for more controlled and often lower-temperature synthesis routes compared to using separate boron and nitrogen sources.

Formation of BN-based Ceramics and Polymeric Materials

DMAB and its derivatives are utilized in the production of BN-based ceramics. The pyrolysis of oligomers derived from the reaction of 2-(dimethylamino)-4,6-dichloroborazine with silylating agents can lead to the formation of turbostratic boron nitride. acs.org Similarly, the deamination of 2,4,6-triaminoborazine, a related borazene compound, and subsequent thermal processing of the resulting polymer yields crystalline boron nitride. osti.gov These methods offer a route to high-purity BN ceramics with desirable properties. acs.orgunt.edu

Utilization in Chemical Vapor Deposition (CVD) for Thin Film Fabrication (e.g., h-BN, h-BCN)

This compound is a key precursor in chemical vapor deposition (CVD) for the fabrication of thin films, particularly hexagonal boron nitride (h-BN) and boron-carbon-nitrogen (h-BCN) materials. osti.govjournaldephysique.orgjournaldephysique.org

In plasma-enhanced CVD (PECVD), DMAB has been successfully used to deposit chemically stable and smooth h-BN films at low temperatures. osti.govjournaldephysique.orgjournaldephysique.org The deposition parameters, such as plasma power, pressure, and precursor flux, can be varied to control the morphology and orientation of the films. osti.govjournaldephysique.orgjournaldephysique.org For instance, h-BN films with a deposition rate of around 20 nm/min have been achieved. journaldephysique.org Studies have also shown that BN films synthesized via low-pressure PECVD using DMAB can exhibit a mix of hexagonal and cubic phases, with the potential for complete transformation to the cubic phase upon annealing. researchgate.net

DMAB has also been explored as a single-source precursor for the growth of ternary B-C-N layers. arxiv.orgresearchgate.net The use of a single precursor containing B, C, and N is aimed at achieving homogeneous B-C-N layers, although segregation of h-BN and graphene-like domains can occur. arxiv.org The synthesis of BCN thin films on copper foil has been demonstrated using DMAB. researchgate.net

The table below provides an overview of the use of DMAB and related compounds in CVD processes.

PrecursorDeposition MethodSubstrateResulting MaterialKey FindingsReference(s)
This compoundMicrowave PECVD-h-BN thin filmsChemically stable and smooth films deposited at low temperatures. osti.govjournaldephysique.orgjournaldephysique.org
This compoundLow-pressure PECVD-h-BN and c-BN filmsCubic phase component observed, with full conversion to c-BN after annealing. researchgate.net
Tris(dimethylamino)boraneHot Filament Assisted CVDSiliconh-BN filmsHigher filament temperatures led to better crystallization of h-BN. scientific.net
This compoundCVDCopper foilB-C-N thin filmsSynthesis of ternary B-C-N layers demonstrated. researchgate.net
Methylamine boraneCVDCopper foilB-C-N layersResulted in segregation of h-BN and Graphene-like domains. arxiv.org

This compound as a Reducing Agent in Electroless Deposition Processes

This compound is widely used as a reducing agent in electroless plating, a process for depositing a layer of metal on a substrate without the use of an external electrical current. ucc.ieucc.ie This application is particularly significant in the microelectronics industry for creating barrier and capping layers for copper interconnects. ucc.ieucc.ie

DMAB offers several advantages over other reducing agents like hypophosphite. It can be catalytically oxidized on substrates such as copper without the need for palladium activation, simplifying the process. ucc.ie Furthermore, deposits from DMAB-based baths typically have a lower boron content compared to the phosphorus content from hypophosphite baths, resulting in purer metal layers. ucc.ie

The oxidation of DMAB in alkaline solutions, which is the basis of its reducing action, has been studied using microelectrodes. ucc.ie These studies show that DMAB oxidizes in two steady-state, mass-transport-controlled waves within specific concentration ranges. ucc.ie

DMAB is effective for the electroless deposition of various metals, including copper, nickel, cobalt, and molybdenum. google.comlychemie.com In the case of copper deposition on gold, a deposition rate of 50 nm/min has been achieved. acs.orgnih.gov For nickel-boron alloy films, the concentration of DMAB in the plating bath can be adjusted to control the boron content in the resulting film, which in turn affects the material's structural and electronic properties. nih.gov An increase in DMAB concentration leads to a higher boron content and a decrease in the crystallite size of the Ni-B alloy. nih.gov

The table below presents data on electroless deposition processes using this compound.

Metal DepositedSubstrateKey Process ParametersDeposition RateResulting Film PropertiesReference(s)
CopperGold-50 nm/min- acs.orgnih.gov
CopperLiquid Crystal PolymerpH 9.5, 50 °CIncreases with pH and temperature (up to 50°C)Low resistivity (1.8–2 µΩ-cm) researchgate.net
Nickel-BoronScreen-printed Ag pastepH 7, 50 °C-Boron content from <1 at.% to ~10 at.%, nano-crystallite size (3-6 nm) nih.gov
Cobalt Molybdenum BoronCopper-25 Å/s (initial)- google.com
NickelAnodized AluminumpH 6.5, 65 °CDecreases with timeHigh purity Ni film (< 1 at.% boron)

Synthesis of Metal and Alloy Nanoparticles

This compound serves as a crucial reducing agent in the synthesis of metal and alloy nanoparticles. nih.gov Its role is often twofold: it reduces metal salts to their elemental form and can also influence the stabilization of the resulting nanoparticles. nih.govacs.org

A solid-state synthetic route has been developed for creating metal and bimetallic alloy nanoparticles from metal salts using amine-boranes like DMAB as the reducing agent. nih.gov In this method, the amine-borane not only reduces the metal salt but also simultaneously generates a stabilizing agent in situ, which controls the particle growth and stabilizes them at the nanoscale. nih.govacs.org However, the choice of the amine-borane can significantly impact the resulting particle size and distribution. nih.govresearchgate.net For instance, while ammonia borane tends to produce smaller nanoparticles with a narrow size distribution, the use of this compound has been observed to result in larger and more polydisperse nanoparticles. nih.govresearchgate.net This difference is attributed to the nature of the in-situ generated stabilizing agent. nih.gov

DMAB has been successfully employed in the synthesis of various monometallic nanoparticles, including gold (Au), silver (Ag), copper (Cu), palladium (Pd), and iridium (Ir), as well as bimetallic alloys like copper-silver (CuAg) and copper-gold (CuAu), with particle sizes typically under 10 nm. acs.org The synthesis of copper nanoparticles using DMAB is particularly noteworthy as it can serve as a catalyst for the solvent-free dehydrogenation of DMAB itself. semanticscholar.org Furthermore, the hydrolysis of DMAB in the presence of nickel-palladium (Ni/Pd) bimetallic nanoclusters supported on a polymer hydrogel has been shown to be an effective method for hydrogen gas production. mdpi.com

The precise control over the reduction process is critical. In the synthesis of mesoporous amorphous cobalt boron (a-CoBx) alloy colloidal particles, a dual-reducing agent system of DMAB and the stronger sodium borohydride (B1222165) is employed. rsc.org Sodium borohydride initiates the rapid nucleation of cobalt clusters, while DMAB facilitates the formation of the mesoporous structure as the metal deposits around a micelle template. rsc.org

Table 1: Influence of Amine-Borane Reducing Agent on Nanoparticle Synthesis

Amine-Borane Resulting Nanoparticle Characteristics Stabilizing Agent
Ammonia Borane (AB) Smallest particle size, best size distribution In-situ generated BNHx polymer
This compound (DMAB) Larger particle size, polydisperse Complexing amine
Triethylamine Borane (TMAB) Similar results to AB Complexing amine

This table is based on findings from solid-state synthesis of metal nanoparticles. nih.govresearchgate.net

Deposition of Semiconductors and Insulators

This compound is a versatile reducing agent used in the electroless deposition of not only metals and alloys but also semiconductors and insulators. nih.govfishersci.pthaz-map.com This capability makes it a valuable tool in the electronics industry, particularly for the fabrication of printed circuit boards (PCBs) and in semiconductor manufacturing. haz-map.comjsc-aviabor.comnih.gov

One of the key applications of DMAB in this area is in the deposition of thin films. For instance, it has been used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to synthesize hexagonal boron nitride (h-BN) thin films at low temperatures. journaldephysique.org Boron nitride is a valuable insulating material. Similarly, DMAB has been employed in thermal chemical vapor deposition (CVD) to create boron carbonitride (BCxNy) films, which are potential insulating diffusion barriers with low dielectric constants. cambridge.org These films exhibit strong adhesion to dielectric materials. cambridge.org

In the context of electroless plating, DMAB is used to deposit materials like cobalt-boron (Co-B) alloys. researchgate.net The composition and properties of these films can be tuned by adjusting the solution composition. researchgate.net For example, combining DMAB with sodium hypophosphite as reducing agents allows for the spontaneous and self-activated deposition of barrier layers on copper lines in integrated circuits. researchgate.net Furthermore, the deposition rate of materials can be controlled by using a mixture of different borane-containing reducing agents. For example, in the electroless deposition of cobalt molybdenum boron (CoMoB) alloy, the high deposition rate of DMAB can be moderated by adding morpholine (B109124) borane to achieve a more controllable process. google.com

DMAB's utility extends to the black oxide process on printed circuit boards, where it reduces copper oxide (CuO) to cuprous oxide (Cu₂O), preventing the formation of "pink ring," a common manufacturing defect. echemsemi.comlychemie.com It also acts as an accelerator in the electroless copper plating process. echemsemi.comlychemie.com

Table 2: Applications of DMAB in Semiconductor and Insulator Deposition

Application Deposition Method Material Deposited Key Findings/Advantages
Insulating Thin Films Plasma-Enhanced Chemical Vapor Deposition (PECVD) Hexagonal Boron Nitride (h-BN) Synthesis of chemically stable and smooth films at low temperatures. journaldephysique.org
Insulating Diffusion Barriers Chemical Vapor Deposition (CVD) Boron Carbonitride (BCxNy) Produces films with low dielectric constants and strong adhesion. cambridge.org
Barrier Layers in ICs Electroless Deposition Cobalt-Boron (Co-B) Alloys Allows for spontaneous and self-activated deposition on copper. researchgate.net
Controlled Deposition Rate Electroless Deposition Cobalt Molybdenum Boron (CoMoB) A mixture with morpholine borane provides a stable solution and controlled deposition rate. google.com

Specialized Applications in Organic and Pharmaceutical Synthesis

Beyond materials science, this compound is a valuable reagent in the synthesis of complex organic molecules, finding applications in the fine chemical, pharmaceutical, and agrochemical industries. chemimpex.com360iresearch.com

Role in Fine Chemical and Drug Synthesis

This compound is recognized as a stable and effective reducing agent in organic synthesis, valued for its ability to facilitate precise chemical transformations. chemimpex.com It is particularly useful in the preparation of amines and other nitrogen-containing compounds, which are crucial components of many pharmaceuticals. chemimpex.comresearchgate.net The compound's ability to enable hydride transfer makes it invaluable where controlled reactions are essential. chemimpex.com

Specific applications include the reduction of aldehydes and ketones to alcohols, and the reduction of Schiff bases. jsc-aviabor.com It is also used in the preparation of xanthene, a useful pharmaceutical intermediate. jsc-aviabor.com Recent research has demonstrated its utility in the additive-free reduction of amides to amines, a significant transformation in organic synthesis due to the stability of the amide bond. rsc.org

DMAB has also been implicated in the synthesis of pharmacologically active compounds. chemrevlett.com For instance, it has been used in the synthesis of compounds that selectively repress the amyloidogenic processing of the amyloid precursor protein, which is relevant to Alzheimer's disease research. mdpi.com Furthermore, various amine-borane derivatives have been shown to possess a wide range of biological activities, including antineoplastic, antiviral, and hypolipidemic properties. researchgate.net

Contributions to Agrochemical Development

The applications of this compound extend to the agrochemical sector. chemimpex.com Its role in the synthesis of various organic molecules, particularly in the formation of carbon-nitrogen bonds, is essential for creating certain agrochemicals. chemimpex.com The development of efficient synthetic protocols using DMAB can contribute to the production of these compounds. For example, the reductive amination of biomass-derived levulinic acid to produce N-alkyl pyrrolidones, which have applications in agrochemicals, can be achieved using DMAB in the presence of a protic ionic liquid that acts as a dual catalyst for both the amination and the dehydrogenation of DMAB. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name Chemical Formula
This compound (CH₃)₂NHBH₃
Ammonia Borane NH₃BH₃
Triethylamine Borane (C₂H₅)₃NBH₃
Sodium Borohydride NaBH₄
Sodium Hypophosphite NaH₂PO₂
Morpholine Borane C₄H₉NO·BH₃
Boron Nitride BN
Boron Carbonitride BCxNy
Cobalt-Boron Alloy Co-B
Cobalt Molybdenum Boron Alloy CoMoB
Copper Oxide CuO
Cuprous Oxide Cu₂O
Xanthene C₁₃H₁₀O
Levulinic Acid C₅H₈O₃

Environmental and Safety Considerations in Dimethylamine Borane Research

Adherence to Green Chemistry Principles in Dimethylamine (B145610) Borane (B79455) Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis and reactions of dimethylamine borane (DMAB) to enhance safety and environmental compatibility. 360iresearch.combingol.edu.tr Research has focused on developing more sustainable production pathways, such as hydrothermal synthesis, which can minimize waste and operational risks. 360iresearch.com An emerging trend is the use of solvent-free synthesis methods, aligning with the principle of using safer solvents and auxiliaries. bingol.edu.trresearchgate.net For instance, the generation of hydrogen from the solvent-free catalytic dehydrogenation of DMAB has been achieved through simple mechanical mixing. bingol.edu.tr

In the context of its reactions, particularly in nanoparticle synthesis, DMAB plays a dual role as both a reducing and stabilizing agent in a solid-state route, which represents an atom-economical and green process. acs.org This method avoids the use of toxic reagents often employed in chemical reduction procedures, such as hydrazine (B178648) and hydroquinone. nih.gov Furthermore, the use of DMAB in conjunction with reusable catalysts, like reduced graphene oxide-supported platinum nanocatalysts, for hydrogenation reactions is considered an eco-friendly method. rsc.orgresearchgate.net These catalytic systems are often highly efficient and exhibit excellent reusability. rsc.orgresearchgate.net

Challenges remain, including fluctuations in raw material prices and stringent environmental regulations affecting manufacturing and waste management. archivemarketresearch.com However, the increasing focus on sustainable and environmentally friendly manufacturing processes continues to drive innovation in the green chemistry applications of DMAB. archivemarketresearch.com

Interactive Data Table: Green Chemistry Approaches in DMAB Reactions

Reaction Type Green Chemistry Principle Applied Catalyst/Method Key Finding Reference(s)
Hydrogenation of Aromatic Aldehydes Use of a reusable catalyst Reduced graphene oxide-supported platinum nanocatalyst Highly efficient with exceptional reusability. rsc.orgresearchgate.net
Dehydrogenation Solvent-free reaction Simple mechanical mixing with ruthenium nanoclusters Avoids use of solvents, adhering to green synthesis principles. bingol.edu.tr
Nanoparticle Synthesis Atom economy, solid-phase synthesis Amine-boranes as reducing agents DMAB acts as both a reducing and stabilizing agent. acs.org
Dehydrogenation Use of a biodegradable support Starch-stabilized Ru(0), Cu(0), and Ni(0) nanoparticles Green approach for hydrogen production in the absence of a solvent. researchgate.net
Dehydrogenation Use of waste-bio supporter Tri-metallic RuNiPd nanoclusters on white-flowering horse-chestnut seed Provides a new use for waste biomass in an eco-friendly process. researchgate.net

Comparative Toxicity Studies and Safety Assessment in the Context of Research Utilization

The safety and toxicity of this compound (DMAB) are critical considerations in its research applications. DMAB is classified as a toxic and flammable compound. smolecule.comdcfinechemicals.com It is harmful if swallowed or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract. dcfinechemicals.comnih.govnano3dsystems.com

Comparative toxicity studies have been conducted to understand the relative toxicity of DMAB and other borane compounds. When expressed in terms of mg of boron per kg of body weight, the toxicity of dimethylamine-borane was found to be approximately equal to that of pentaborane (B11624), which is known to be highly toxic. energy.govh2tools.org In contrast, trimethylamine (B31210) borane is significantly less toxic. energy.govh2tools.org An older study suggested that the toxicity of boranes correlates with their reducing capacity. nih.gov

Acute toxicity data from animal studies indicate that DMAB has moderate to high acute toxicity upon ingestion or inhalation. smolecule.com The oral LD50 in rats is reported as 59 mg/kg. nano3dsystems.com Dermal exposure in rabbits has shown it to be a mild skin irritant and, in lethal-dose studies, to cause changes in the kidneys and bladder. haz-map.com Human case studies from occupational exposure have reported symptoms such as dizziness, nausea, vomiting, and gastrointestinal issues. nih.govresearchgate.net Severe exposure, particularly through dermal absorption without immediate decontamination, has led to neurotoxicity, including acute cortical and cerebellar injuries and delayed peripheral neuropathy. researchgate.netnih.govresearchgate.net

Due to these hazards, handling DMAB in a research setting requires strict safety protocols. It is recommended to handle the compound under an inert atmosphere, using personal protective equipment such as gloves, goggles, and a fume hood. smolecule.comh2tools.org Given its reactivity with air and moisture to release flammable hydrogen gas, storage should be in sealed containers under inert conditions at low temperatures. smolecule.com

Interactive Data Table: Summary of DMAB Toxicity Data

Endpoint Species Route of Exposure Finding Reference(s)
Acute Oral Toxicity (LD50) Rat Oral 59 mg/kg nano3dsystems.com
Comparative Toxicity Not specified Not specified Toxicity of DMAB is approximately equal to pentaborane when measured as mg B/kg. energy.govh2tools.org
Skin Irritation Rabbit Dermal Mild skin irritant. nano3dsystems.comhaz-map.com
Organ Toxicity Rabbit Dermal (lethal-dose) Caused kidney and bladder changes. haz-map.com
Human Toxicity Human Dermal/Oral (occupational) Dizziness, nausea, gastrointestinal issues. nih.govresearchgate.net
Neurotoxicity Human Dermal (occupational) Acute cortical and cerebellar injuries, delayed peripheral neuropathy. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the primary mechanisms involved in the catalytic dehydrogenation of DMAB?

The dehydrogenation of DMAB typically proceeds via two key pathways: homogeneous or heterogeneous catalysis , depending on the catalyst's coordination environment. For example:

  • Rhodium catalysts (e.g., Rh(PCy₃)₂H₂Cl) facilitate dehydrogenation through turnover-limiting N-H or B-H activation steps, forming intermediates like H₂B=NMe₂, which dimerizes to [H₂BNMe₂]₂ .
  • Manganese m-terphenyl complexes exhibit mechanism-switching behavior: two-coordinate Mn catalysts operate homogeneously, while three-coordinate counterparts form nanoparticles, enabling heterogeneous catalysis .
  • Copper nanoparticles (Cu⁰/WO₃) follow a heterogeneous pathway, with particle size (~4.6 nm) and metal loading (4% wt. optimal) critically influencing hydrogen generation rates (TOF = 39 h⁻¹) .

Q. Which catalysts are most effective for DMAB dehydrogenation, and how do their properties compare?

Key catalysts and their characteristics include:

CatalystTypeTOF (h⁻¹)MechanismKey Reference
Rh(PCy₃)₂H₂ClHomogeneousN/AN-H/B-H activation
Mn(m-terphenyl)HomogeneousN/ACoordination-dependent
Cu⁰/WO₃ NPsHeterogeneous39Size-dependent
AuNi@SiO₂ nanohybridHeterogeneous546.9High stability
Ru@Cellulose NPsHeterogeneousN/AFirst-order kinetics

Rhodium and iridium catalysts are prone to deactivation via borohydride adduct formation (e.g., Rh(PCy₃)₂H₂(η²-H₂BH₂)), while ionic liquids enhance reaction rates at low temperatures .

Advanced Questions

Q. How do experimental techniques like XAFS and NMR resolve mechanistic ambiguities in DMAB dehydrogenation?

  • In situ XAFS revealed that Rh-catalyzed reactions involve a six-atom Rh core, confirming homogeneous catalysis .
  • ¹¹B NMR identified monomeric H₂B=NMe₂ intermediates, supporting an intramolecular dehydrogenation pathway over intermolecular thermal routes .
  • TEM and kinetic studies on Cu⁰/WO₃ quantified nanoparticle size (4.6 ± 1.0 nm) and optimized metal loading (4% wt.) for maximal H₂ generation .

Q. What contradictions exist between theoretical and experimental descriptions of DMAB dehydrocoupling, and how are they resolved?

  • Titanocene-catalyzed reactions historically showed discrepancies between DFT predictions and experimental outcomes. Recent studies reconciled these by identifying overlooked intermediates (e.g., η²-aminoborane complexes) and solvent effects .
  • Transfer hydrogenation of diborenes with DMAB was initially thought to follow a concerted mechanism. DFT and deuteration experiments demonstrated a stepwise "proton-first, hydride-second" pathway via μ-hydrodiboronium intermediates .

Q. How does the coordination environment of manganese catalysts dictate mechanistic switching?

  • Two-coordinate Mn precatalysts remain monomeric, enabling homogeneous B-N bond activation.
  • Three-coordinate Mn complexes aggregate into nanoparticles, shifting to heterogeneous catalysis. This structural sensitivity highlights the role of ligand design in controlling reaction pathways .

Q. What methodologies optimize catalyst stability and recyclability in DMAB dehydrogenation?

  • Support materials (e.g., WO₃, SiO₂, cellulose) prevent nanoparticle aggregation, enhancing stability. AuNi@SiO₂ retained >95% activity after five cycles .
  • Ionic liquid additives (e.g., [BMIM][BF₄]) lower activation barriers, enabling room-temperature dehydrogenation with minimal catalyst degradation .

Methodological Insights

Q. How are kinetic parameters (e.g., activation energy, reaction order) determined for DMAB dehydrogenation?

  • Substrate concentration studies (1.0–3.0 mmol DMAB) revealed first-order dependence (slope = 1.2) in Ru@Cellulose systems .
  • Arrhenius plots derived from temperature-varied experiments (35–50°C) yielded activation energy Eₐ = 43 ± 2 kJ/mol for Ru-catalyzed reactions .

Q. What computational tools are employed to model DMAB reaction pathways?

  • DFT calculations elucidated transition states in transfer hydrogenation (e.g., diborene reduction) .
  • Artificial neural networks (ANNs) predicted H₂ generation rates from catalyst concentration and temperature data, improving experimental design efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.